9-Benzyl-2-fluoro-9H-purine
Overview
Description
9-Benzyl-2-fluoro-9H-purine: is a fluorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-fluoro-9H-purine typically involves the fluorination of a purine precursor. One common method is the Balz-Schiemann reaction, which involves the diazotization of a 2-aminopurine derivative followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . The yields of this reaction can be improved by protecting the purine N-9 position, simplifying the purification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-2-fluoro-9H-purine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 2-amino purine derivative .
Scientific Research Applications
Chemistry: In chemistry, 9-Benzyl-2-fluoro-9H-purine is used as a synthetic intermediate for the preparation of more complex fluorinated purine derivatives .
Biology and Medicine: Fluorinated purines, including this compound, are studied for their potential biological activities.
Industry: In industry, these compounds can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of 9-Benzyl-2-fluoro-9H-purine involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering its electronic properties and steric interactions . Specific molecular targets and pathways would depend on the context of its application, such as its use as a biochemical probe or a potential therapeutic agent.
Comparison with Similar Compounds
2-Fluoropurine: Another fluorinated purine with similar properties but lacking the benzyl group at the 9-position.
2,6-Difluoropurine: Contains two fluorine atoms, which can further alter its reactivity and biological activity.
2-Trifluoromethyl-9-benzyl purine: A compound with a trifluoromethyl group at the 2-position, known for its antiviral activity.
Uniqueness: 9-Benzyl-2-fluoro-9H-purine is unique due to the presence of both the benzyl group at the 9-position and the fluorine atom at the 2-position. This combination can confer specific physicochemical and biological properties that are distinct from other fluorinated purines .
Properties
IUPAC Name |
9-benzyl-2-fluoropurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNURUOEPAGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232896 | |
Record name | 2-Fluoro-9-benzylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84003-58-7 | |
Record name | 2-Fluoro-9-benzylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-9-benzylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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